2-Iodopyridine-4-carboxylic acid
Overview
Description
2-Iodopyridine-4-carboxylic acid, also known as 2-Iodoisonicotinic acid, is a chemical compound with the empirical formula C6H4INO2 . It is used in laboratory settings for the synthesis of various substances .
Molecular Structure Analysis
The molecular weight of 2-Iodopyridine-4-carboxylic acid is 249.01 g/mol . The compound’s structure includes an iodine atom attached to the second carbon in the pyridine ring and a carboxylic acid group attached to the fourth carbon . More detailed structural analysis may require advanced computational studies .Physical And Chemical Properties Analysis
2-Iodopyridine-4-carboxylic acid is a solid substance . It has a melting point of 225-230 °C . The compound’s InChI string is1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
.
Scientific Research Applications
2-Iodopyridine-4-carboxylic acid is a halogenated heterocycle . Its empirical formula is C6H4INO2 and it has a molecular weight of 249.01 . It’s also known as 2-Iodoisonicotinic acid .
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
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Synthesis of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors
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Production of Multifunctional Pyridine Derivatives
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Synthesis of Fluorinated Pyridines
- Iodopyridines, including 2-Iodopyridine, can be used in the synthesis of fluorinated pyridines .
- Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- They have potential applications in various biological fields, including as potential imaging agents .
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Agricultural Applications
- The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
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Synthesis of Pyridine Alkaloids
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Production of Phenazopyridine
Safety And Hazards
properties
IUPAC Name |
2-iodopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCXGCLOUKBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561304 | |
Record name | 2-Iodopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodopyridine-4-carboxylic acid | |
CAS RN |
58481-10-0 | |
Record name | 2-Iodopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodoisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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